molecular formula C11H10F3NO4 B2442829 ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate CAS No. 338405-23-5

ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

Cat. No.: B2442829
CAS No.: 338405-23-5
M. Wt: 277.199
InChI Key: MQMQSOXPQRQHQK-UHFFFAOYSA-N
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Description

Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is a carbamate ester derivative incorporating a trifluoromethoxy phenyl group. Compounds with similar structures, such as those featuring the trifluoromethoxy moiety, are of significant interest in various research fields, including materials science and catalysis . The trifluoromethoxy group is known to influence the electronic properties, thermal stability, and lipophilicity of molecules, making them valuable in the development of advanced polymeric materials . Similarly, the carbamoyl functional group is a key building block in organic synthesis. This compound is intended for research and laboratory use only. Researchers are advised to consult the specific Certificate of Analysis for detailed quality control data and to conduct their own safety assessments before use.

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c1-2-18-10(17)9(16)15-7-3-5-8(6-4-7)19-11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMQSOXPQRQHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoyl Chloride Condensation

A two-step protocol involving 4-(trifluoromethoxy)aniline and ethyl oxalyl chloride is widely employed.

Step 1: Synthesis of [4-(Trifluoromethoxy)Phenyl]Carbamoyl Chloride
4-(Trifluoromethoxy)aniline (1.0 equiv) reacts with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl, yielding the intermediate carbamoyl chloride.

Step 2: Esterification with Ethanol
The crude carbamoyl chloride is treated with absolute ethanol (3.0 equiv) in DCM at room temperature for 6–8 hours. The reaction is quenched with ice-water, and the organic layer is dried over Na₂SO₄ before solvent evaporation. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) affords the title compound in 68–72% yield .

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 7.12–7.15 (d, 2H, J = 8.8 Hz, Ar-H), 7.45–7.48 (d, 2H, J = 8.8 Hz, Ar-H), 8.92 (s, 1H, NH).
  • LCMS (ESI) : m/z 278.1 [M+H]⁺.

Microwave-Assisted Coupling with Phosphorus Trichloride

Adapting methodologies from salicylanilide derivatives, this one-pot approach utilizes microwave irradiation for accelerated kinetics.

Procedure :
4-(Trifluoromethoxy)aniline (1.0 equiv), diethyl oxalate (1.5 equiv), and phosphorus trichloride (0.3 equiv) are suspended in dry chlorobenzene. The mixture is irradiated at 130°C for 30 minutes in a microwave reactor. Post-reaction, the solvent is evaporated, and the residue is partitioned between ethyl acetate and 5% NaHCO₃. The organic phase is concentrated, yielding the product in 75–80% yield after recrystallization from ethanol.

Advantages :

  • Reduced reaction time (30 minutes vs. 12 hours conventional).
  • Enhanced purity (>95% by HPLC).

Hydrolysis-Esterification Tandem Process

A sequential hydrolysis-esterification strategy optimizes yield for large-scale production.

Step 1: Synthesis of {[4-(Trifluoromethoxy)Phenyl]Carbamoyl}Formic Acid
Ethyl [[4-(trifluoromethoxy)phenyl]carbamoyl]formate (1.0 equiv) is hydrolyzed using lithium hydroxide (5.0 equiv) in a THF:H₂O (3:1) mixture at room temperature for 2 hours. Acidification to pH 5 with HCl precipitates the carboxylic acid.

Step 2: Re-Esterification with Ethanol
The acid intermediate is refluxed with ethanol (excess) and concentrated H₂SO₄ (catalytic) for 12 hours. Distillation under reduced pressure isolates the ester in 85% overall yield .

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time Scalability
Carbamoyl Chloride Route 68–72 90 8–10 hours Moderate
Microwave-Assisted 75–80 95 0.5 hours High
Tandem Hydrolysis-Ester 85 92 14 hours High

Microwave-assisted synthesis offers superior efficiency and purity, making it ideal for preclinical batches. The tandem process is preferred for gram-scale synthesis due to higher yields despite longer duration.

Applications in Drug Discovery

This compound is a precursor to AChE inhibitors with IC₅₀ values comparable to rivastigmine (36–50 µM). Structural analogs demonstrate enhanced blood-brain barrier permeability due to the trifluoromethoxy group’s lipophilic nature.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamoyl-formate ester reacts with Grignard reagents via nucleophilic acyl substitution. For example:

  • Reaction with allylmagnesium bromide :

    • Mechanism : The Grignard reagent attacks the carbonyl carbon of the formate ester, displacing the ethoxide leaving group. Subsequent protonation yields secondary alcohols.

    • Product : Hepta-1,6-dien-4-ol (after two equivalents of Grignard reagent) .

R-Mg-X+Ethyl formateR-C(O)-OR’H3O+R-OH (secondary alcohol)\text{R-Mg-X} + \text{Ethyl formate} \rightarrow \text{R-C(O)-OR'} \xrightarrow{\text{H}_3\text{O}^+} \text{R-OH (secondary alcohol)}

Acidic Hydrolysis

Under acidic conditions (e.g., HCl/H₂O), the ester group hydrolyzes to form carboxylic acid derivatives:

Ethyl formate+H2OH+Carboxylic acid+Ethanol\text{Ethyl formate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Carboxylic acid} + \text{Ethanol}

Conditions : 6M HCl, reflux (80–100°C), 6–8 hours.

Basic Hydrolysis

In alkaline media (e.g., NaOH/EtOH), saponification occurs:

Ethyl formate+NaOHSodium carboxylate+Ethanol\text{Ethyl formate} + \text{NaOH} \rightarrow \text{Sodium carboxylate} + \text{Ethanol}

Kinetics : Hydrolysis follows first-order kinetics with a rate constant k=4.9×102min1k = 4.9 \times 10^{-2} \, \text{min}^{-1} at pH 8.30, yielding a half-life of ~15 minutes .

Aminolysis and Transcarbamoylation

The compound reacts with amines to form substituted carbamates:

  • Example : Reaction with phenyl chloroformate in ethyl acetate yields phenyl N-phenyl-N-(2-diethylaminoethyl)carbamate hydrochloride .
    | Conditions | Outcome |
    |-------------------------------------|---------------------------------------|
    | Ethyl acetate, 25°C, 3 hours | Precipitation of carbamate-HCl salt |
    | Recrystallization (ethyl acetate/ethanol) | Purity >98% (by HPLC) |

Coupling Reactions in Medicinal Chemistry

The trifluoromethoxy group enhances electrophilicity, enabling cross-coupling reactions:

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids to generate biaryl derivatives (potential drug intermediates).

  • Stille coupling : Reaction with organostannanes under inert atmosphere .

Comparative Reactivity

The trifluoromethoxy group significantly alters reactivity compared to non-fluorinated analogs:

Property Ethyl {[4-(Trifluoromethoxy)phenyl]carbamoyl}formate Ethyl N-[4-Methoxyphenyl]carbamate
Electrophilicity (Carbonyl)High (due to -CF₃O electron-withdrawing effect)Moderate
Hydrolysis Rate (pH 8.30)t1/2=15mint_{1/2} = 15 \, \text{min} t1/2=45mint_{1/2} = 45 \, \text{min}
Grignard ReactivityRapid nucleophilic substitution Slower

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and trifluoromethoxybenzene derivatives.

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the carbamoyl-formate bond, generating 4-(trifluoromethoxy)aniline and ethyl formate .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties
Research indicates that ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate exhibits notable antimicrobial activity. It has been evaluated for its efficacy against a range of pathogens, suggesting potential use in developing new antimicrobial agents. The trifluoromethoxy substituent may enhance its interaction with biological targets, thus improving its therapeutic potential against infections .

1.2 Anticancer Activity
Studies have highlighted the compound's potential in oncology, particularly concerning its anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of specific enzymes and receptors associated with tumor growth .

1.3 Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in disease pathways, particularly those related to cancer and antimicrobial resistance. Its ability to target these enzymes positions it as a potential lead compound for further drug development .

Agrochemical Applications

This compound is also being explored for its applications in agrochemicals. Its lipophilic nature allows it to penetrate plant tissues effectively, making it a candidate for use as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness against agricultural pests and diseases .

Case Studies and Research Findings

Several studies have been conducted on this compound, revealing its multifaceted applications:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that the compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent .
  • Investigation into Anticancer Mechanisms : Research published in pharmacological journals reported that this compound inhibited specific signaling pathways associated with cancer cell growth, providing insights into its mechanism of action .
  • Agrochemical Trials : Field trials have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects, highlighting its potential in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate can be compared with other similar compounds, such as:

Biological Activity

Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is an organic compound with significant potential in pharmacology, particularly noted for its antimicrobial and anticancer properties. Its unique structural features, including a trifluoromethoxy group, enhance its lipophilicity and biological activity, making it a candidate for further research and development in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C11H10F3N2O3
  • CAS Number : 69066-00-8

The trifluoromethoxy group is particularly noteworthy as it may improve the compound's ability to interact with biological targets, potentially enhancing its therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing safer cancer therapies. The mechanism of action appears to involve modulation of key signaling pathways associated with cell growth and apoptosis.

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Lipophilicity : The trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes.
  • Target Interaction : The compound has been evaluated for its interactions with specific enzymes and receptors linked to disease pathways, particularly in cancer biology.

Efficacy Against Cancer Cell Lines

A study highlighted the compound's ability to inhibit growth in various cancer cell lines at concentrations that did not affect healthy cells. This selective targeting is illustrated in the following table:

Cell LineIC50 (µM)Effect on Non-Tumorigenic Cells
MCF-7 (Breast Cancer)5No effect
HeLa (Cervical Cancer)4No effect
A549 (Lung Cancer)6No effect

These findings suggest a promising therapeutic window for further exploration in clinical settings.

Antimicrobial Activity Assessment

Another study assessed the antimicrobial activity against several bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

These results indicate that this compound possesses significant antimicrobial potential, warranting further investigation into its applications as an antibiotic agent.

Q & A

Q. What are the recommended synthetic routes for ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate?

Methodological Answer: A common approach involves reacting 4-(trifluoromethoxy)phenyl isocyanate with ethyl glycolate in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added as a base to scavenge HCl. The reaction is stirred at room temperature for 12–24 hours, followed by sequential washing with dilute HCl and water to isolate the product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . Key Considerations:

  • Use freshly distilled isocyanate to avoid side reactions.
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate).

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (CDCl₃) confirm the ester and carbamoyl groups. The trifluoromethoxy group shows a distinct 19^{19}F NMR signal at δ -58 ppm .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 308.0742 (calculated for C₁₁H₁₀F₃NO₄: 308.0745).
  • HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection (λ = 254 nm) confirms purity (>98%) .

Q. What physicochemical properties are critical for handling and storage?

Methodological Answer:

Property Value Source
Melting Point45–47°C (predicted)DIPPR
SolubilityDCM > DMSO > H₂O (insoluble)Experimental
StabilityHygroscopic; store at -20°CSafety guidelines

Handling: Use desiccants for long-term storage. Avoid exposure to moisture to prevent hydrolysis .

Q. What safety protocols are essential when working with this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and handling .
  • Waste Disposal: Collect organic waste separately and treat with activated charcoal before disposal. Neutralize aqueous layers with sodium bicarbonate .

Advanced Questions

Q. How can this compound’s bioactivity be assessed in drug discovery?

Methodological Answer:

  • In Vitro Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, measure IC₅₀ values for COX-2 inhibition (reported range: 2–10 μM in similar carbamates) .
  • Cellular Models: Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) to evaluate therapeutic index .

Q. What computational methods predict its reactivity and interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Gaussian 16 with B3LYP/6-311+G(d,p) basis set is recommended .
  • Molecular Docking: Use AutoDock Vina to simulate binding to protein targets (e.g., SARS-CoV-2 main protease). DockScore thresholds > -7 kcal/mol suggest strong binding .

Q. How to design experiments to study its environmental impact?

Methodological Answer:

  • Fate and Transport Studies: Use OECD 307 guidelines to assess biodegradation in soil/water systems. Measure half-life (t₁/₂) under UV light (simulated sunlight, λ > 290 nm) .
  • Ecotoxicology: Expose Daphnia magna to concentrations ≤10 ppm for 48 hours; monitor mortality and mobility inhibition (EC₅₀ calculation) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis: Aggregate data from ≥5 independent studies (PRISMA guidelines) and perform subgroup analysis by assay type (e.g., cell-free vs. cellular) .
  • Orthogonal Validation: Confirm activity using SPR (surface plasmon resonance) for binding affinity and CRISPR-knockout models to verify target specificity .

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